Product packaging for Androsta-3,5-diene-3,17-diol diacetate(Cat. No.:CAS No. 1778-93-4)

Androsta-3,5-diene-3,17-diol diacetate

Cat. No.: B1206281
CAS No.: 1778-93-4
M. Wt: 372.5 g/mol
InChI Key: WDEWKQVZHVQXLN-LLINQDLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Androsta-3,5-diene-3,17-diol diacetate, with the molecular formula C23H32O4, is a synthetic anabolic-androgenic steroid (AAS) compound provided for scientific research and development purposes . This chemical is formally classified as the C3,17-diacetate diester of 5-androstenediol (androst-5-ene-3β,17β-diol) . Historically, related steroid diacetate compounds have been investigated in pharmacological research for their potential effects, including studies exploring their application in models of hormone-sensitive conditions . The diacetate esterification typically influences the compound's physicochemical properties, such as lipophilicity, which can be a critical parameter in experimental design. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for direct human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Researchers should handle this and all steroid compounds in accordance with their institution's safety protocols and applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32O4 B1206281 Androsta-3,5-diene-3,17-diol diacetate CAS No. 1778-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,13,18-21H,6-12H2,1-4H3/t18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEWKQVZHVQXLN-LLINQDLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938994
Record name Androsta-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-93-4
Record name Androsta-3,5-diene-3,17-diol diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androsta-3,5-diene-3,17-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization Strategies of Androsta 3,5 Diene 3,17 Diol Diacetate

Elucidation of Synthetic Routes from Precursor Steroids

The synthesis of Androsta-3,5-diene-3,17-diol diacetate can be envisioned to originate from readily available steroid precursors. A plausible and common starting material in steroid synthesis is Androsta-1,4-diene-3,17-dione (B159171) (ADD) . nih.gov The conversion of ADD to the target compound would involve a multi-step process.

A key transformation is the reduction of the two ketone groups at positions 3 and 17 to hydroxyl groups, yielding the corresponding diol. This reduction can be achieved using various reducing agents. For instance, the reduction of androsta-1,4-diene-3,17-dione to the corresponding dienediol has been reported as a step in the synthesis of estradiol (B170435). researchgate.net This suggests that similar reductive methods could be applied to form a diol intermediate.

Following the reduction, the crucial step is the formation of the conjugated 3,5-diene system. This can often be achieved through the dehydration of a 3-hydroxy-5-ene steroid or the enolization of a 3-keto-4-ene steroid under specific conditions. The final step in the synthesis would be the diacetylation of the 3,17-diol to yield this compound. This esterification is a standard procedure in organic synthesis.

Alternatively, a precursor such as Androst-5-ene-3β,17β-diol could be utilized. wikipedia.org This compound already possesses the required hydroxyl groups. The synthetic challenge would then lie in the introduction of the conjugated diene system at the 3 and 5 positions, followed by acetylation.

Development of Novel Chemical Synthesis Methodologies

While specific novel methodologies for this compound are not extensively documented, advancements in steroid synthesis in general can be applied. For instance, biocatalysis using specific fungal strains has been employed for the dihydroxylation of related steroids. smolecule.com This approach offers the potential for stereoselective and regioselective reactions under milder conditions compared to traditional chemical methods.

Furthermore, refined preparation methods for key intermediates in steroid synthesis, such as the formation of dienamine derivatives, have been developed to improve yields and facilitate large-scale production. nih.gov Such strategies could be adapted to streamline the synthesis of the Androsta-3,5-diene core structure.

Targeted Chemical Modification for Structure-Activity Relationship Studies

To investigate the structure-activity relationships (SAR) of this compound, targeted chemical modifications can be performed. These modifications aim to understand how different functional groups and their stereochemistry influence the biological activity of the molecule.

Esterification and De-esterification Reactions

The acetate (B1210297) esters at the 3 and 17 positions are prime targets for modification. De-esterification would yield the parent diol, Androsta-3,5-diene-3,17-diol . The reactivity of the two hydroxyl groups could then be explored through selective re-esterification with different acyl groups to produce a variety of analogs. This allows for the investigation of how the nature of the ester group (e.g., chain length, branching, aromaticity) affects the compound's properties. The acetylation of related androstane (B1237026) diols is a known transformation. nih.gov

Oxidative and Reductive Transformations

The hydroxyl groups of the parent diol are susceptible to oxidation. Selective oxidation of one or both hydroxyl groups would yield the corresponding ketone(s). For example, oxidation at the 17-position would lead to a 3-hydroxy-17-keto derivative. Such transformations are fundamental in steroid chemistry and can significantly alter biological activity. Conversely, if starting from a dione (B5365651) precursor, selective reduction of one of the ketone groups would provide access to mono-hydroxy intermediates for further derivatization.

Stereoselective Synthesis of Analogues

The stereochemistry at the 3 and 17 positions is crucial for the biological activity of steroids. The synthesis of stereoisomers of this compound would be a key strategy in SAR studies. This can be achieved by using stereoselective reducing agents during the reduction of a dione precursor or by employing stereospecific synthetic routes. The synthesis of specific stereoisomers of related androstane diols has been reported, highlighting the feasibility of such approaches. nih.gov

Optimization of Synthetic Yields and Assessment of Research-Grade Purity

Optimizing the synthetic yield is a critical aspect of chemical synthesis. For a multi-step synthesis of this compound, each reaction step would need to be individually optimized by adjusting parameters such as reaction time, temperature, solvent, and catalyst. The use of improved synthetic routes, as has been demonstrated for related compounds like exemestane, can lead to more economical and large-scale production. nih.gov

The assessment of research-grade purity is essential to ensure the quality and reliability of the synthesized compound. A combination of analytical techniques would be employed for this purpose.

Table 1: Analytical Techniques for Purity Assessment

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities.
Mass Spectrometry (MS) To confirm the molecular weight of the compound and to identify the structure of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the compound and confirm its identity.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.

By employing these techniques, the identity, purity, and structural integrity of the synthesized this compound can be rigorously established.

Biotransformation and Metabolic Fate of Androsta 3,5 Diene 3,17 Diol Diacetate in Biological Systems

Enzymatic Hydrolysis of Ester Moieties in Research Models

The initial step in the metabolism of Androsta-3,5-diene-3,17-diol diacetate in biological systems is predicted to be the rapid hydrolysis of its diacetate ester groups. This reaction is catalyzed by non-specific esterase enzymes present in plasma and various tissues, such as the liver. This enzymatic action would release the active parent compound, Androsta-3,5-diene-3,17-diol. While direct studies on the enzymatic hydrolysis of this specific diacetate are not prevalent in the literature, the hydrolysis of esterified steroids is a well-established and rapid metabolic process. This biotransformation is a common strategy to improve the oral bioavailability and absorption of steroid compounds.

Phase I Metabolic Pathways (e.g., Hydroxylation, Oxidation)

Following hydrolysis, the resulting Androsta-3,5-diene-3,17-diol undergoes extensive Phase I metabolism. These reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. The primary Phase I reactions for analogous compounds involve hydroxylation and oxidation.

Research on the closely related Arimistane (Androsta-3,5-diene-7,17-dione) has identified numerous Phase I metabolites. It is anticipated that Androsta-3,5-diene-3,17-diol follows similar pathways. These include:

Hydroxylation: The steroid nucleus is susceptible to hydroxylation at various positions. Studies on Arimistane have proposed the formation of several monohydroxylated and bis-hydroxylated metabolites. nih.gov The primary site of hydroxylation for Arimistane is reported to be at the C7β position, forming 7β-hydroxy-androsta-3,5-diene-17-one. researchgate.netresearchgate.net Other hydroxylated metabolites have also been suggested. nih.govresearchgate.net

Oxidation: The 17β-hydroxyl group of Androsta-3,5-diene-3,17-diol can be oxidized to a ketone, yielding Androsta-3,5-diene-3-ol-17-one. Further oxidation could potentially lead to the formation of Arimistane itself.

Reduction: In studies of Arimistane, reduced metabolites have also been identified, suggesting that the double bonds in the A-ring or the ketone groups can undergo reduction. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The hydroxylated and other Phase I metabolites of Androsta-3,5-diene-3,17-diol are subsequently conjugated in Phase II reactions to increase their water solubility and facilitate their excretion from the body.

Glucuronidation: This is a major pathway for steroid metabolism. The hydroxyl groups of the metabolites serve as acceptor sites for the attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on Arimistane have shown that its metabolites are predominantly excreted in the urine as glucuro-conjugated derivatives. researchgate.netnih.gov

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway. A smaller proportion of Arimistane metabolites are excreted as sulfate (B86663) conjugates. researchgate.netnih.gov Arimistane itself was detected in the sulfate fraction of urine samples. researchgate.net

Identification and Structural Elucidation of Metabolites in In Vitro Systems

The identification and structural characterization of the metabolites of Androsta-3,5-diene-3,17-diol and related compounds have been primarily achieved through in vitro studies using human liver microsomes (HLM) and analysis of urine samples from human administration studies. researchgate.netresearchgate.net These investigations employ advanced analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique, particularly when coupled with high-accuracy mass spectrometry (GC-qTOFMS), has been instrumental in separating and identifying various metabolites after derivatization. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, including tandem mass spectrometry (LC-MS/MS), provides complementary data and can detect metabolites that may not be amenable to GC-MS analysis. nih.govresearchgate.net LC-MS has been used to identify a range of metabolites, including reduced and hydroxylated forms of Arimistane. nih.gov

The table below summarizes some of the key metabolites of Arimistane identified in research, which are indicative of the potential metabolites of this compound.

Metabolite Metabolic Reaction Analytical Method Citation
Androst-3,5-diene-7β-ol-17-oneHydroxylationGC-MS, LC-MS nih.govresearchgate.netresearchgate.net
Androst-3,5-dien-7α-ol-17-oneHydroxylationGC-MS researchgate.net
Androst-3,5-dien-7-one-17α-olHydroxylation, ReductionGC-MS researchgate.net
Androst-3,5-dien-7-one-17β-olHydroxylation, ReductionGC-MS researchgate.net
Androst-3,5-diene-7β,17β-diolHydroxylation, ReductionGC-MS researchgate.net
Reduced MetabolitesReductionLC-MS nih.gov
Monohydroxylated MetabolitesHydroxylationLC-MS nih.gov
Bis-hydroxylated MetabolitesDihydroxylationLC-MS nih.gov

Comparative Metabolic Studies Across Diverse Animal Models and Cell Lines

Currently, the available scientific literature on the metabolism of this compound and its close analog, Arimistane, is primarily based on studies involving human volunteers and in vitro experiments with human liver microsomes. nih.govresearchgate.netnih.govresearchgate.net These studies provide valuable insights into the metabolic pathways in humans.

However, there is a notable lack of comparative metabolic studies across diverse animal models and cell lines. Such studies would be beneficial for understanding species-specific differences in metabolic pathways and rates, which can be influenced by variations in the expression and activity of metabolic enzymes like cytochrome P450s and UGTs. The use of in vitro models, such as human liver microsomes, allows for the investigation of hepatic metabolism, which is a primary site of steroid biotransformation. researchgate.netresearchgate.net Further research using a variety of animal models and cell lines would provide a more comprehensive understanding of the comparative metabolism of this class of compounds.

Molecular Mechanisms of Action of Androsta 3,5 Diene 3,17 Diol Diacetate in Research Contexts

Receptor Binding and Activation Studies (e.g., Steroid Hormone Receptors, Orphan Receptors)

Research into the direct binding of Androsta-3,5-diene-3,17-diol diacetate to steroid hormone receptors is limited. However, studies on its metabolites and structurally similar compounds provide insight into its potential interactions. The primary metabolite, Androsta-3,5-diene-7,17-dione, is not known to be a potent binder to androgen or estrogen receptors. nih.gov Instead, its effects are thought to be mediated primarily through enzyme inhibition.

Some related androstene derivatives, such as Androst-5-ene-3β,17β-diol (ADIOL) and 5α-androstane-3β,17β-diol (3β-DIOL), have been shown to interact with both estrogen receptors (ERs) and androgen receptors (ARs). nih.gov For instance, ADIOL and 3β-DIOL can stimulate the proliferation of ER-positive breast cancer cells via ERs, while inhibiting growth via ARs. nih.govsigmaaldrich.com It is plausible that metabolites of this compound could have some affinity for these receptors, thereby influencing cellular processes. One study identified a novel binding protein for delta(5)-androstene-3beta,17beta-diol in rabbit vaginal tissue that is distinct from androgen and estrogen receptors, suggesting the possibility of interactions with other, less characterized receptors. nih.gov

Table 1: Receptor Binding Affinity of Related Androstene Derivatives
CompoundReceptorRelative Binding AffinityReference
Androst-5-ene-3β,17β-diol (ADIOL)Estrogen Receptor α (ERα)Lower than Estradiol (B170435) nih.gov
Androst-5-ene-3β,17β-diol (ADIOL)Androgen Receptor (AR)Lower than Dihydrotestosterone nih.gov
5α-androstane-3β,17β-diol (3β-DIOL)Estrogen Receptor α (ERα)Lower than Estradiol nih.gov
5α-androstane-3β,17β-diol (3β-DIOL)Androgen Receptor (AR)Lower than Dihydrotestosterone nih.gov

Enzyme Inhibition and Activation Kinetics (e.g., Aromatase, 5α-Reductase)

The most well-documented molecular mechanism of Androsta-3,5-diene-7,17-dione, the active metabolite of this compound, is its potent and irreversible inhibition of the aromatase enzyme. fda.gov Aromatase is a key enzyme in the biosynthesis of estrogens, responsible for converting androgens like testosterone (B1683101) and androstenedione (B190577) into estradiol and estrone, respectively. By inhibiting aromatase, Androsta-3,5-diene-7,17-dione effectively blocks the production of estrogens.

This mechanism of action is described as "suicide inhibition," where the compound binds irreversibly to the active site of the aromatase enzyme, leading to its permanent inactivation. This irreversible binding is a key feature of its biochemical profile and makes it a subject of interest in endocrinological research. Some studies have also investigated the potential for related androst-3,5-diene derivatives to inhibit 5α-reductase, the enzyme that converts testosterone to the more potent androgen, dihydrotestosterone. nih.gov A series of novel steroidal androst-3,5-diene-3-carboxylic acids were found to be potent inhibitors of both type 1 and type 2 5α-reductase. nih.gov

Table 2: Enzyme Inhibition Data for Androsta-3,5-diene-7,17-dione and Related Compounds
CompoundEnzymeInhibition TypeIC50 ValueReference
Androsta-3,5-diene-7,17-dioneAromataseIrreversible (Suicide)Not specified in sources fda.gov
Androst-3,5-diene-3-carboxylic acid derivative (16a)5α-Reductase Type 1Competitive0.25µM nih.gov
Androst-3,5-diene-3-carboxylic acid derivative (16a)5α-Reductase Type 2Competitive0.13µM nih.gov

Modulation of Gene Expression and Transcriptional Regulation

The primary mechanism by which this compound and its active metabolite would modulate gene expression is through the inhibition of aromatase. By reducing the levels of estrogens, it can indirectly affect the expression of estrogen-responsive genes. Estrogens exert their effects by binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the estrogen-receptor complex translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

By lowering estrogen levels, Androsta-3,5-diene-7,17-dione can decrease the activation of ERs and subsequently reduce the expression of genes involved in processes such as cell proliferation and differentiation in estrogen-sensitive tissues. nih.gov Furthermore, some androgen metabolites have been shown to influence gene expression through pathways independent of the classic androgen receptor. For example, 5α-androstane-3α,17β-diol has been shown to regulate unique patterns of β-catenin and Akt expression. nih.gov Studies on the direct effects of estrogen and testosterone on vascular gene expression have identified several genes responsive to these hormones, such as 3 alpha-hydroxysteroid dehydrogenase and JunB, which are upregulated by estrogen. nih.gov

Influence on Cellular Signaling Cascades

The influence of this compound on cellular signaling cascades is also largely a consequence of its aromatase-inhibiting properties. The reduction in estrogen levels can impact numerous signaling pathways that are normally regulated by estrogens. For example, estrogens are known to activate rapid, non-genomic signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell survival and proliferation.

By decreasing estrogen concentrations, Androsta-3,5-diene-7,17-dione can lead to the downregulation of these pro-survival signaling cascades in estrogen-dependent cells. nih.gov Conversely, the resulting increase in the testosterone-to-estrogen ratio could potentially enhance signaling through androgen-responsive pathways. Some research on androgen metabolites has shown that they can support cancer cell survival and proliferation through androgen receptor-independent signaling pathways. nih.gov For instance, 5α-androstane-3α,17β-diol has been found to activate Akt phosphorylation in prostate cancer cells. nih.gov

Interaction with Key Biological Macromolecules (e.g., Proteins, Enzymes)

The primary interaction of Androsta-3,5-diene-7,17-dione with a key biological macromolecule is its irreversible binding to the aromatase enzyme. evitachem.com This interaction is highly specific and is the basis for its primary biological activity. The compound acts as a suicide substrate, meaning that it is processed by the enzyme to a reactive intermediate that then forms a covalent bond with the enzyme, leading to its inactivation.

Beyond aromatase, it is plausible that this compound and its metabolites could interact with other proteins and enzymes involved in steroid metabolism and signaling. For example, it may interact with hydroxysteroid dehydrogenases, which are responsible for the interconversion of various steroid hormones. It may also bind to steroid-binding globulins in the plasma, which would affect its bioavailability and transport to target tissues. The study of the interaction of related compounds with various enzymes indicates that modifications to the steroid structure can significantly affect their binding affinity and biological activity. smolecule.com

Biological Activities and Pre Clinical Investigations of Androsta 3,5 Diene 3,17 Diol Diacetate

Studies on Endocrine System Modulation in Animal Models

Impact on Steroidogenic Enzyme Activity Pathways

No specific studies were identified that investigated the direct impact of Androsta-3,5-diene-3,17-diol diacetate on the activity of steroidogenic enzymes in animal models. Research on related compounds suggests that androstane (B1237026) derivatives can influence these pathways, but no data is available for the diacetate form.

Influence on Hormone Levels in Animal Models

There is a lack of published research detailing the influence of this compound on hormone levels in animal models. Therefore, no data tables or detailed findings can be presented on this topic.

Research on Cellular Proliferation, Differentiation, and Apoptosis in Cell Lines

While some studies have explored the effects of other androstane derivatives on various cell lines, particularly in the context of cancer research, no specific in vitro studies focusing on the effects of this compound on cellular proliferation, differentiation, or apoptosis could be located.

Modulation of Inflammatory and Immune Responses in In Vitro Systems and Animal Models

The scientific literature does not appear to contain studies that have investigated the potential modulatory effects of this compound on inflammatory or immune responses in either in vitro or in vivo models.

Investigations into Metabolic Pathways in Animal Models (e.g., Lipid, Glucose Metabolism)

No pre-clinical studies on the effects of this compound on lipid or glucose metabolism in animal models were found.

Neuroendocrine Research Applications in Animal Models

There is no available research on the application of this compound in neuroendocrine research in animal models.

Advanced Analytical Methodologies for the Study of Androsta 3,5 Diene 3,17 Diol Diacetate and Its Metabolites

High-Resolution Chromatographic Separation Techniques (e.g., UPLC, GC)

High-resolution chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) are fundamental for the separation of "Androsta-3,5-diene-3,17-diol diacetate" and its metabolites from endogenous components in biological matrices.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which utilize columns with smaller particle sizes (typically under 2 µm), offer significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. mdpi.com For the analysis of steroid derivatives, reversed-phase UPLC is commonly employed, often with C18 or phenyl columns that provide excellent separation of hydrophobic molecules. mdpi.com The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol), allowing for the effective elution and separation of a wide range of metabolites with varying polarities. nih.gov

Gas Chromatography (GC): GC is another powerful technique for steroid analysis, particularly for volatile or semi-volatile compounds. For non-volatile steroids like "this compound" and its hydroxylated metabolites, a derivatization step is necessary to increase their volatility and thermal stability. mdpi.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization method that replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. mdpi.com The separation is then achieved on a capillary column, with the temperature program carefully optimized to resolve closely related steroid isomers. mdpi.com

Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides unparalleled specificity and sensitivity for the detection and quantification of "this compound" and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a cornerstone for steroid analysis in biological research. nih.gov After separation by LC, the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then detected by a tandem mass spectrometer (often a triple quadrupole or QqQ). researchgate.net This technique allows for highly selective and sensitive quantification through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established method for the comprehensive profiling of steroids. nih.gov Following GC separation, the derivatized analytes are ionized by electron ionization (EI), which generates characteristic fragmentation patterns that serve as a "fingerprint" for identification. nih.gov High-resolution mass spectrometers, such as time-of-flight (TOF) instruments, can be coupled with GC to provide accurate mass measurements, further aiding in the identification of unknown metabolites. nih.govresearchgate.net

The identification of metabolites is a critical step in understanding the biotransformation of "this compound". High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is invaluable for this purpose. It provides accurate mass measurements of precursor and fragment ions, enabling the determination of elemental compositions and the elucidation of metabolite structures. researchgate.netnih.gov For instance, in studies of the related compound arimistane, LC-QTOF-MS has been used to identify numerous metabolites, including hydroxylated and reduced species. researchgate.netnih.gov The fragmentation patterns observed in the MS/MS spectra provide key structural information, such as the position of hydroxylation on the steroid core. researchgate.net

For the accurate quantification of "this compound" and its metabolites in complex biological matrices like urine and plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity. nih.govnih.gov The development of a robust quantitative method involves several key steps:

Method Validation: The method must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity. nih.gov This includes assessing the limits of detection (LOD) and quantification (LOQ), as well as evaluating matrix effects and recovery. nih.govnih.gov

Internal Standards: The use of stable isotope-labeled internal standards is crucial for compensating for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. nih.gov

Matrix Effects: Biological matrices can suppress or enhance the ionization of target analytes, leading to inaccurate results. These matrix effects must be carefully evaluated and minimized through effective sample preparation and chromatographic separation. sigmaaldrich.com

Table 1: Example Parameters for Quantitative LC-MS/MS Analysis of Steroids

Parameter Typical Value/Condition
Chromatography
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3-0.5 mL/min
Gradient Optimized for separation of target analytes
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Development of Robust Immunoassays for Research Detection

Immunoassays offer a high-throughput and cost-effective approach for the detection of specific compounds in a large number of samples. nih.gov However, developing a robust immunoassay for a small molecule like "this compound" presents certain challenges. researchgate.net

Competitive immunoassays are the most common format for small molecules. drugtargetreview.com In this format, the target analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. drugtargetreview.com

A key consideration in the development of steroid immunoassays is the potential for cross-reactivity with structurally similar endogenous steroids or metabolites. nih.gov The specificity of the antibody is paramount, and extensive cross-reactivity testing is required to ensure the reliability of the assay. While immunoassays are excellent for screening purposes, positive results are often confirmed using a more specific method like LC-MS/MS. windows.net

Sample Preparation Strategies from Diverse Biological Matrices for Research Applications

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analytes of interest prior to analysis. nih.gov The choice of sample preparation technique depends on the biological matrix (e.g., urine, plasma, tissue) and the analytical method being used.

Liquid-Liquid Extraction (LLE): LLE is a classic technique for extracting steroids from aqueous samples like urine. nih.gov An organic solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether, is used to partition the analytes from the aqueous phase. nih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and selective technique that has largely replaced LLE for steroid analysis. nih.gov Reversed-phase SPE cartridges (e.g., C18) are commonly used to retain hydrophobic steroids from urine or plasma samples. windows.net The retained analytes are then eluted with an organic solvent. windows.net

Enzymatic Hydrolysis: Many steroid metabolites are excreted in urine as glucuronide or sulfate (B86663) conjugates. nih.gov To analyze the total concentration of a metabolite, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is often required to cleave the conjugates and release the free steroid prior to extraction. nih.gov

Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a simple and effective way to remove proteins that can interfere with the analysis. sigmaaldrich.com

Table 2: Comparison of Sample Preparation Techniques for Steroid Analysis

Technique Principle Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquids Simple, inexpensive Can be labor-intensive, may form emulsions
Solid-Phase Extraction (SPE) Adsorption onto a solid sorbent High selectivity, good concentration factor, amenable to automation Higher cost than LLE, requires method development

| Protein Precipitation | Precipitation of proteins with an organic solvent | Simple, fast | Less selective, may not remove all interferences |

Application of Spectroscopic Techniques for Investigating Biotransformation Products

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, play a crucial role in the unambiguous structural elucidation of novel biotransformation products of "this compound". nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the complete chemical structure of a molecule. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. nih.gov While NMR is less sensitive than mass spectrometry, it is indispensable for the definitive identification of novel metabolites, especially for determining the precise location of functional groups like hydroxyls. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net When coupled with GC (GC-FTIR), it can provide complementary structural information to mass spectrometry for the identification of unknown compounds. nih.gov

Structure Activity Relationship Sar Studies of Androsta 3,5 Diene 3,17 Diol Diacetate and Its Analogues

Systematic Modification of the Steroid Nucleus and Side Chains for Activity Profiling

The biological activity of steroidal compounds can be finely tuned by systematically modifying their core structure and peripheral functional groups. Research into analogues of Androsta-3,5-diene-3,17-diol diacetate often involves its parent compound, androst-5-ene-3β,17β-diol, and other related androstane (B1237026) derivatives to profile their activities, primarily as inhibitors of enzymes like aromatase and 5α-reductase. nih.govnih.gov

Modifications to the steroid nucleus are a key strategy. For instance, introducing further conjugation into the A- and B-rings, such as in 4-hydroxy-4,6-androstadiene-3,17-dione, has been shown to increase the rate of aromatase inactivation compared to analogues with less conjugation. nih.gov The planarity of the A-ring is a critical factor, with a 4-ene or 1,4-diene structure often enhancing binding affinity to enzymes like aromatase. researchgate.net

Alterations to the side chains also significantly impact biological profiles. The esterification of hydroxyl groups, such as the formation of the diacetate in this compound, is a common modification. Studies on related compounds have shown that esterification can sometimes reduce in vitro inhibitory activity. nih.gov For example, in a series of 4-hydroxyandrostenedione derivatives, the nonbulky esters were generally found to be more potent inhibitors. nih.gov Conversely, modifications at other positions can enhance activity. A series of novel androst-3,5-diene-3-carboxylic acids were synthesized and showed excellent inhibitory potency against 5α-reductase, highlighting the diverse effects of side-chain modifications. nih.gov

The following table summarizes the effects of various structural modifications on the biological activity of androstane analogues:

Compound ClassModificationObserved EffectPrimary Target
4-hydroxy-4,6-androstadiene-3,17-dioneExtended A/B ring conjugationIncreased rate of enzyme inactivation nih.govAromatase
4-hydroxyandrostenedione estersEsterification of 4-hydroxy groupGenerally reduced activity nih.govAromatase
Androst-3,5-diene-3-carboxylic acidsCarboxylic acid at C3Excellent inhibitory potency nih.gov5α-Reductase
17-oxo vs. 17β-alcohol analoguesOxidation state at C1717-oxo compounds are more potent inhibitors researchgate.netAromatase
19-hydroxy/oxo analoguesOxygenation at C19Less potent inhibitors researchgate.netAromatase

Influence of Stereochemistry on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining the biological potency and selectivity of steroids. nih.gov The steroid nucleus has multiple chiral centers, meaning that numerous stereoisomers are possible, each with a potentially unique biological profile. mdpi.com

A critical stereochemical feature is the junction between the A and B rings of the steroid. The 5α-epimers, where the A/B rings have a trans-fusion, are generally considered to have a more planar structure. This planarity is often crucial for effective binding to the active site of enzymes like aromatase. researchgate.net In contrast, 5β-epimers, with a cis-fused A/B ring junction, adopt a more bent shape, which can hinder their ability to fit into the enzymatic active site. nih.gov

The orientation of substituents is also vital. For instance, in studies of steroidal diamines, the β-orientation for substituents at both the C3 and C17 positions was preferred for biological effectiveness, with the orientation at C17 being particularly critical. The parent diol of the title compound, androst-5-ene-3β,17β-diol, demonstrates estrogenic properties by binding to estrogen receptors. nih.gov Its metabolite, 5α-androstane-3β,17β-diol, also shows estrogen-like effects, underscoring the influence of the stereochemistry at the A/B ring junction on receptor interaction. nih.gov

Computational Modeling and Docking Simulations for Ligand-Target Interactions

Computational tools, including molecular docking and modeling simulations, are increasingly used to predict and rationalize the interaction between steroidal ligands and their biological targets. nih.gov These methods provide valuable insights into the binding modes and affinities of compounds like this compound and its analogues.

Induced-fit docking (IFD) simulations have been employed to understand how new steroidal aromatase inhibitors are recognized within the enzyme's active site. nih.gov These models can help explain the SAR data observed in experimental assays. For example, computational studies have highlighted that the planarity of the A-ring in androstenedione (B190577) derivatives is a key feature for fitting into the aromatase active site. nih.gov

Furthermore, in silico studies can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. For instance, a potent 5α-reductase inhibitor from the androst-3,5-diene-3-carboxylic acid series was shown through in silico analysis to have favorable pharmacokinetic properties, marking it as a promising candidate for further development. nih.gov These computational approaches are invaluable for the rational design of new analogues with improved potency and selectivity.

Design and Synthesis of Novel Analogues for Enhanced Research Utility

The design and synthesis of novel analogues of this compound are driven by the need for more potent and selective research tools to probe biological pathways. This process often starts from readily available steroid precursors and involves multi-step chemical transformations.

One area of focus has been the development of inhibitors for 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. Researchers have designed and synthesized a series of novel androst-3,5-diene-3-carboxylic acids. nih.gov The design rationale was to introduce a group that could interact favorably with the enzyme's active site, leading to enhanced inhibitory activity. The synthesis involved creating the 3,5-diene system and introducing the carboxylic acid functionality. nih.gov

Another major target is the aromatase enzyme. The synthesis of androstenedione derivatives with modifications at various positions has been a fruitful area of research. nih.gov For example, 4-hydroxy-4,6-androstadiene-3,17-dione was synthesized to create a more rigid and conjugated system to enhance its interaction with aromatase. nih.gov Similarly, series of androst-5-en-7-ones and androsta-3,5-dien-7-ones have been synthesized to act as conformational and catalytic probes for the aromatase active site. researchgate.net These synthetic efforts provide a library of compounds that help to map the structural requirements for specific biological activities.

Correlation between Structural Features and Specific Biological Activities in Research Models

The ultimate goal of SAR studies is to establish a clear correlation between the structural features of a molecule and its biological activity in relevant research models. For analogues of this compound, these activities are often assessed in in vitro enzyme inhibition assays or cell-based models.

Studies have demonstrated that the presence of a ketone at the C17 position generally leads to more potent aromatase inhibition compared to a 17β-hydroxyl group. researchgate.net In contrast, the addition of an oxygen function (hydroxyl or carbonyl) at the C-19 position tends to decrease inhibitory potency. researchgate.net

In the context of 5α-reductase inhibition, the introduction of a 3-carboxylic acid group onto the androst-3,5-diene scaffold resulted in compounds with excellent inhibitory potential. nih.gov One particular compound from this series, 16a, demonstrated significantly greater reduction in rat prostate weight in an in vivo model compared to the established inhibitor epristeride. nih.gov

The parent diol, androst-5-ene-3β,17β-diol (ADIOL), has been shown to stimulate the proliferation of estrogen receptor-positive breast cancer cells (ZR-75-1 and T-47D), confirming its estrogenic activity via these receptors. nih.gov Interestingly, in the presence of estradiol (B170435), ADIOL can inhibit this estrogen-stimulated growth, an effect mediated through the androgen receptor. nih.gov This dual activity highlights the complex interplay between structural features and the specific cellular context.

The following table provides a summary of key structural features and their correlated biological activities in research models:

Structural FeatureBiological ActivityResearch Model
17-oxo groupPotent aromatase inhibition researchgate.netHuman placental microsomes
19-oxygenationDecreased aromatase inhibition researchgate.netHuman placental microsomes
3-Carboxylic acid on androst-3,5-dienePotent 5α-reductase inhibition nih.govIn vitro enzyme assay & in vivo rat model
3β,17β-diol (on androst-5-ene)Estrogenic activity, cell proliferation nih.govER-positive breast cancer cells (ZR-75-1, T-47D)
3β,17β-diol (on androst-5-ene)Inhibition of estradiol-stimulated growth nih.govER-positive breast cancer cells (in presence of estradiol)

Future Research Directions and Emerging Paradigms for Androsta 3,5 Diene 3,17 Diol Diacetate Research

Integration with Omics Technologies (e.g., Proteomics, Metabolomics)

The application of "omics" technologies offers a powerful, systems-level approach to understanding the intricate effects of steroidal compounds. nih.govresearchgate.net Future investigations into Androsta-3,5-diene-3,17-diol diacetate will likely incorporate these methodologies to create a comprehensive biological profile.

Proteomics: The study of the complete set of proteins in a biological system can reveal how this compound modulates cellular function. By comparing the proteomes of cells or tissues treated with the compound against untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are altered. This can provide insights into the compound's mechanism of action, identify potential off-target effects, and uncover novel biomarkers. researchgate.net Mass spectrometry-based proteomics is a widely used technique for identifying and quantifying proteins based on their mass-to-charge ratio. researchgate.net Spatially resolved proteomics, guided by mass spectrometry imaging, can further elucidate where specific proteins are expressed within a tissue context, offering deeper insights into the progression of endocrine-related conditions. frontiersin.orgnih.gov

Metabolomics (Steroidomics): As a steroid itself, the study of this compound is a natural fit for metabolomics, particularly the sub-discipline of "steroidomics." endocrine-abstracts.orgnih.gov This targeted or untargeted analysis of the complete set of low-molecular-weight molecules (metabolites) can map the metabolic fate of the compound in biological systems. endocrine-abstracts.org It can identify its metabolites, characterize the enzymatic pathways it influences, and reveal its impact on the broader steroid metabolome. nih.gov Such studies, often employing liquid chromatography-mass spectrometry (LC-MS), are crucial for understanding the compound's pharmacokinetics and for discovering biomarkers related to its biological activity. endocrine-abstracts.orgmetwarebio.com

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will provide a holistic view of the cellular response to this compound, revealing complex interaction networks and paving the way for precision medicine applications. nih.govfrontiersin.org

Exploration of Novel Biological Targets and Pathways

While research into similar androstane (B1237026) derivatives often focuses on their role as aromatase inhibitors, the vast structural diversity of steroids suggests a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and immunomodulatory properties. nih.govmdpi.commdpi.com A key future direction for this compound research is to explore its potential interactions with novel biological targets and pathways beyond the established steroidogenic enzymes.

Future studies could investigate:

Nuclear Receptors: Beyond the classical androgen and estrogen receptors, the compound could be screened for activity against other members of the nuclear receptor superfamily, which regulate numerous physiological processes.

Enzyme Inhibition/Activation: The compound could be tested for inhibitory or activating effects on other enzymes involved in cellular signaling and metabolism, such as kinases or phosphatases.

Non-Genomic Signaling: Investigating rapid, non-genomic effects of the compound that are not mediated by changes in gene transcription but rather through interaction with membrane-bound receptors or signaling cascades.

Metabolite Activity: The biological activities of the metabolites of this compound should be explored, as they may possess unique pharmacological profiles distinct from the parent compound. For example, the androgen metabolite 5α-androstane-3β,17β-diol has been shown to be estrogenic and induces growth in breast cancer cells via the estrogen receptor. nih.gov

The use of computational methods, such as molecular docking and in silico screening, can help predict potential interactions and guide experimental validation, accelerating the discovery of new therapeutic applications for steroidal compounds. mdpi-res.comnih.gov

Development of Advanced In Vitro and Ex Vivo Research Models

To better predict human responses and understand the compound's effects in a more physiologically relevant context, research must move beyond traditional two-dimensional (2D) cell cultures. wikipedia.org The development and application of advanced in vitro and ex vivo models represent a critical frontier.

3D Cell Cultures (Spheroids): Three-dimensional cell culture systems, such as spheroids, more accurately replicate the cell-cell interactions and microenvironment of in vivo tissues. wikipedia.orgendocrine-abstracts.org These models are valuable for studying the effects of compounds on cell proliferation, viability, and hormone secretion in a more realistic setting. endocrine-abstracts.orgresearchgate.net

Organoids: Organoids are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ. nih.govendocrinology.org Endometrial, pituitary, or testicular organoids could be used to study the tissue-specific effects of this compound on hormone production and cellular function in a controlled environment. endocrinology.orgnih.govresearchgate.net These models are particularly useful for investigating responses to hormonal stimulation and for disease modeling. nih.gov

Organ-on-a-Chip Systems: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the activities and physiological responses of entire organs and organ systems. They offer a platform to study the compound's pharmacokinetics and pharmacodynamics with greater complexity than static cultures. lek.com

These advanced models bridge the gap between simplistic 2D cultures and animal models, offering more predictive data for preclinical research and potentially reducing the reliance on animal testing. lek.comoup.com

Applications in Drug Discovery Research Tool Development (Non-Clinical)

Beyond any direct therapeutic potential, this compound and its derivatives can serve as valuable non-clinical research tools in drug discovery. Steroid receptors are a major class of drug targets, and compounds that modulate their activity are essential for research. nih.gov

As a specific steroidal structure, it can be used as:

A Molecular Probe: To investigate the structure and function of specific enzymes or receptors. Its interactions can help map active sites and allosteric regulatory sites, aiding in the rational design of new drugs.

A Reference Compound: In the development and validation of new screening assays for identifying other modulators of steroid-related pathways.

A Scaffold for Synthesis: The rigid steroid core is an excellent starting point for chemical modifications to create novel compounds with enhanced potency, selectivity, or different biological activities. mdpi.com The conjugation of steroids with other biologically active molecules is a powerful tool in drug discovery. acs.org

The development of synthetic techniques to efficiently produce rare or "unnatural" mirror-image isomers of steroids could open up a vast, underexplored collection of potential medicines and research tools. drugtargetreview.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of steroid biochemistry and its role in human health necessitates a move away from siloed research efforts. andrewyoungmassachusetts.com Future progress in understanding this compound will depend on fostering collaborative and interdisciplinary research.

Key opportunities include:

Academia-Industry Partnerships: Collaborations between academic laboratories, which often drive basic discovery, and pharmaceutical companies, with their resources for development and clinical trials, can accelerate the translation of research findings. nih.gov

Interdisciplinary Teams: Research teams that bring together experts from diverse fields such as synthetic chemistry, molecular biology, endocrinology, computational biology, and pharmacology are better equipped to tackle complex scientific questions. hopkinsmedicine.orgelsevier.com

Open Science and Data Sharing: Precompetitive collaborations and open-source platforms where researchers can share data, methodologies, and results can reduce redundancy, enhance the statistical power of findings, and spark innovation across the scientific community. nih.gov

By embracing these collaborative models, the research community can more effectively pool resources and expertise to unlock the full potential of steroidal compounds like this compound. andrewyoungmassachusetts.com

Q & A

Q. What strategies mitigate data inconsistencies in receptor-binding assays involving this compound?

  • Methodology : Standardize assay conditions (e.g., solvent concentration <0.1% DMSO) to avoid artifactual results. Use competitive binding assays with tritiated ligands (e.g., ³H-estradiol) and validate via dose-response curves. Account for potential allosteric effects from the diene structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.